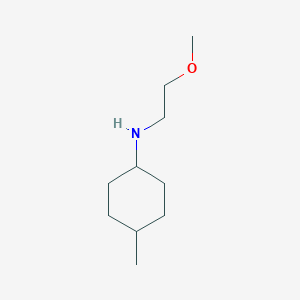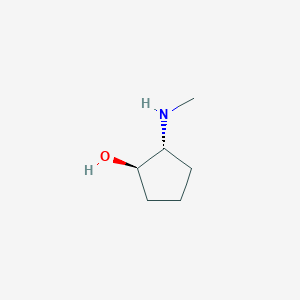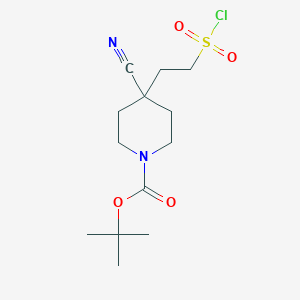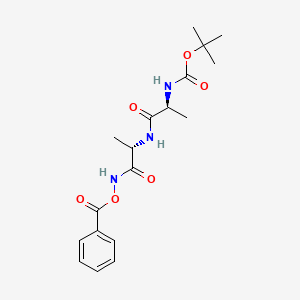![molecular formula C25H18N2O2S B2693403 N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE CAS No. 901215-27-8](/img/structure/B2693403.png)
N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE is a complex organic compound that features a thiazole ring and naphthalene moieties
Méthodes De Préparation
The synthesis of N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction involving a naphthalene derivative and a thioamide. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity. Industrial production methods may involve optimization of these reactions to scale up the process while maintaining efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Common reagents and conditions for these reactions include the use of appropriate solvents, temperature control, and catalysts to ensure the desired transformations
Applications De Recherche Scientifique
N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological systems are explored to understand its potential as a therapeutic agent.
Medicine: Research focuses on its potential use in drug development, particularly for its anticancer and antimicrobial properties.
Industry: It is investigated for its applications in materials science, including the development of organic electronics and photonic devices
Mécanisme D'action
The mechanism of action of N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE involves its interaction with specific molecular targets. The thiazole ring and naphthalene moieties allow the compound to bind to enzymes or receptors, modulating their activity. This can lead to the inhibition or activation of biochemical pathways, which is crucial for its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application being studied .
Comparaison Avec Des Composés Similaires
N-[4-(NAPHTHALEN-1-YL)-1,3-THIAZOL-2-YL]-2-(NAPHTHALEN-1-YLOXY)ACETAMIDE can be compared with other similar compounds, such as:
N4,N4′-Di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine: This compound is used in organic electronics and has similar structural features.
(S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine hydrochloride: Known for its applications in medicinal chemistry. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
2-naphthalen-1-yloxy-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N2O2S/c28-24(15-29-23-14-6-10-18-8-2-4-12-20(18)23)27-25-26-22(16-30-25)21-13-5-9-17-7-1-3-11-19(17)21/h1-14,16H,15H2,(H,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHKYNOHTVRVHAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)COC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(2,4-Dichlorophenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2693322.png)
![(E)-4-(Dimethylamino)-N-[2-(4-hydroxy-1-phenylpiperidin-4-yl)ethyl]but-2-enamide](/img/structure/B2693324.png)
![[(1S,6R)-2-Benzyl-2-azabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B2693326.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-8-methoxy-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2693328.png)
![N-(3,5-difluorophenyl)-2-{3-[(4-ethoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2693329.png)
![N-[(2S)-2-Hydroxy-3-phenylpropyl]prop-2-enamide](/img/structure/B2693330.png)

![(5R,8S)-10-((2-fluorobenzyl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine](/img/structure/B2693332.png)


![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2693342.png)
